5-Chloropentyl 4-methylbenzenesulfonate
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Overview
Description
5-Chloropentyl 4-methylbenzenesulfonate is an organic compound that consists of a 1-Pentanol molecule with a chlorine atom attached to the fifth carbon and a 4-methylbenzenesulfonate group . This compound is commonly used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropentyl 4-methylbenzenesulfonate typically involves the reaction of 5-chloropentanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Chloropentyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfonamides.
Scientific Research Applications
5-Chloropentyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloropentyl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the sulfonate group, which makes the carbon-chlorine bond more susceptible to nucleophilic attack. The compound can also participate in oxidation and reduction reactions, leading to the formation of various functional groups that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonate Derivatives: Compounds such as 4-methylbenzenesulfonyl chloride and 4-methylbenzenesulfonic acid share similar structural features and reactivity.
Chloropentyl Derivatives: Compounds like 5-chloropentanol and 5-chloropentyl acetate have similar alkyl chains and chlorine substitution patterns.
Uniqueness
5-Chloropentyl 4-methylbenzenesulfonate is unique due to the combination of the chloropentyl and 4-methylbenzenesulfonate groups, which confer distinct reactivity and functional properties. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Properties
Molecular Formula |
C12H17ClO3S |
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Molecular Weight |
276.78 g/mol |
IUPAC Name |
5-chloropentyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H17ClO3S/c1-11-5-7-12(8-6-11)17(14,15)16-10-4-2-3-9-13/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
IIZKMXYRMVEGOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCl |
Origin of Product |
United States |
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